Bienvenue dans la boutique en ligne BenchChem!

4-Pyrimidinol, 6-amino-2,5-dimethyl-

FGFR4 kinase inhibition Hepatocellular carcinoma Scaffold-based drug design

4-Pyrimidinol, 6-amino-2,5-dimethyl- (CAS 14278-61-6), also known as 6-amino-2,5-dimethyl-4(3H)-pyrimidinone, is a trisubstituted pyrimidine heterocycle with the molecular formula C₆H₉N₃O and a molecular weight of 139.16 g/mol. The compound features a hydroxyl group at the 4-position, an amino group at the 6-position, and methyl groups at both the 2- and 5-positions of the pyrimidine ring, yielding a compact, hydrogen-bond-capable scaffold that serves as a versatile building block in medicinal chemistry and kinase inhibitor discovery programs.

Molecular Formula C6H9N3O
Molecular Weight 139.16 g/mol
CAS No. 14278-61-6
Cat. No. B082239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Pyrimidinol, 6-amino-2,5-dimethyl-
CAS14278-61-6
Synonyms4-Pyrimidinol, 6-amino-2,5-dimethyl- (7CI,8CI)
Molecular FormulaC6H9N3O
Molecular Weight139.16 g/mol
Structural Identifiers
SMILESCC1=C(NC(=NC1=O)C)N
InChIInChI=1S/C6H9N3O/c1-3-5(7)8-4(2)9-6(3)10/h1-2H3,(H3,7,8,9,10)
InChIKeyFTWYAOBHRPLHQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Amino-2,5-dimethyl-4-pyrimidinol (CAS 14278-61-6): Identity, Physicochemical Profile, and Research-Grade Sourcing


4-Pyrimidinol, 6-amino-2,5-dimethyl- (CAS 14278-61-6), also known as 6-amino-2,5-dimethyl-4(3H)-pyrimidinone, is a trisubstituted pyrimidine heterocycle with the molecular formula C₆H₉N₃O and a molecular weight of 139.16 g/mol [1]. The compound features a hydroxyl group at the 4-position, an amino group at the 6-position, and methyl groups at both the 2- and 5-positions of the pyrimidine ring, yielding a compact, hydrogen-bond-capable scaffold that serves as a versatile building block in medicinal chemistry and kinase inhibitor discovery programs . Its computed XLogP3 value of -0.8 and topological polar surface area of 67.5 Ų position it within favorable drug-like property space, while its high melting point (283–283.5 °C) reflects strong intermolecular hydrogen bonding in the solid state [1].

Why In-Class Substitution Is Not Possible for 6-Amino-2,5-dimethyl-4-pyrimidinol (CAS 14278-61-6): Regioisomer Dependency of Reactivity and Target Engagement


The precise 2,5-dimethyl-6-amino-4-hydroxy substitution pattern of this compound is the critical determinant of its chemical reactivity, hydrogen-bonding topology, and biological recognition. Simply swapping to the more common 2,6-dimethyl-4-pyrimidinol (CAS 27821-89-0) or 2,5-dimethyl-4-pyrimidinol (CAS 67383-34-0) eliminates the 6-amino group, removing a key hydrogen-bond donor/acceptor required for kinase hinge-region binding [1]. Conversely, re-positioning the amino group to the 4-position (as in 4-amino-2,5-dimethylpyrimidine) abolishes the hydroxyl-mediated interactions seen in FGFR4-targeted derivatives derived from this scaffold [2]. The tautomeric equilibrium between the 4-pyrimidinol (enol) and 4(3H)-pyrimidinone (keto) forms further modulates the electronic character of the ring, an effect that is uniquely sensitive to the exact substitution pattern and cannot be replicated by generic 4-pyrimidinol analogs [1]. Procurement of a nominally similar but regioisomerically distinct building block will therefore lead to divergent synthetic outcomes and altered pharmacological profiles in downstream derivative libraries.

Quantitative Differentiation Evidence for 6-Amino-2,5-dimethyl-4-pyrimidinol (CAS 14278-61-6) Against Its Closest Analogs


Scaffold-Enabled FGFR4 Selectivity: Derivative Compound 6O Shows 8-Fold Improvement Over BLU9931 Control

Although direct target-engagement data for the unsubstituted compound 14278-61-6 are not publicly available, the 2-amino-4,6-dimethylpyrimidin-5-ol scaffold — a close structural relative of the target compound — has been validated as a privileged core for selective FGFR4 inhibitor design. In a 2022 study, compound 6O, a derivative based on the aminodimethylpyrimidinol scaffold, exhibited at least 8-fold greater FGFR4 selectivity compared to the clinical-stage control BLU9931, with strong anti-proliferative activity against the Hep3B hepatocellular carcinoma cell line [1]. The target compound (6-amino-2,5-dimethyl-4-pyrimidinol) represents an unsubstituted progenitor of this scaffold class, providing the minimal pharmacophoric elements (amino, hydroxyl, and methyl groups in the 2,5,6-positions) required for further elaboration into selective FGFR4 inhibitors. In contrast, the commonly available 2,6-dimethyl-4-pyrimidinol lacks the 6-amino group entirely and cannot serve as a synthetic entry point to this inhibitor series.

FGFR4 kinase inhibition Hepatocellular carcinoma Scaffold-based drug design

Hydrogen-Bond Donor/Acceptor Capacity: Three-Fold H-Bond Acceptor Count Distinguishes 14278-61-6 from Non-Amino Pyrimidinol Analogs

The target compound possesses 2 hydrogen-bond donors and 3 hydrogen-bond acceptors, as computed from its molecular structure (PubChem, 2025) [1]. By comparison, the common analog 2,6-dimethyl-4-pyrimidinol (CAS 27821-89-0, molecular formula C₆H₈N₂O) has only 1 hydrogen-bond donor and 2 hydrogen-bond acceptors, since it lacks the 6-amino substituent . The additional amino group on the target compound provides both an extra donor (for target engagement) and an extra acceptor (for solubility and coordination), while the topological polar surface area increases from approximately 46 Ų (2,6-dimethyl-4-pyrimidinol) to 67.5 Ų (target compound) [1] . This difference in hydrogen-bonding capacity is critical for fragment-based drug discovery, where the amino group can serve as a synthetic handle for amide coupling, urea formation, or reductive amination, none of which are accessible from the des-amino analog.

Medicinal chemistry Physicochemical profiling Fragment-based drug design

Melting Point as a Surrogate for Intermolecular Interaction Strength: 283 °C for 14278-61-6 vs Lower-Melting Non-Amino Analogs

The experimentally measured melting point of 6-amino-2,5-dimethyl-4-pyrimidinol (CAS 14278-61-6) is reported as 283–283.5 °C [1]. This value is substantially higher than that of the des-amino analog 2,6-dimethyl-4-pyrimidinol, which melts at approximately 192–194 °C [2], and 2,5-dimethyl-4-pyrimidinol (no 6-amino, no 4-hydroxy?), for which literature reports indicate melting points below 200 °C [3]. The elevated melting point of the target compound is attributable to its capacity for extensive intermolecular hydrogen-bond networks involving both the 6-amino and 4-hydroxy/oxo groups, which translates into higher crystal lattice energy. This property has practical implications for purification by recrystallization, long-term storage stability, and the avoidance of hygroscopicity issues that plague lower-melting pyrimidine derivatives.

Solid-state chemistry Crystallization optimization Quality control

Tautomeric State: Keto Preference of 14278-61-6 Alters Ring Electronics vs Fixed Enol-Ether Analogs

The IUPAC name assigned by PubChem for this compound is '4-amino-2,5-dimethyl-1H-pyrimidin-6-one', indicating that the keto tautomer (4(3H)-pyrimidinone form) is the predominant or canonical representation, rather than the 4-pyrimidinol (enol) form [1]. This tautomeric preference has significant consequences: the keto form presents a carbonyl at position 4 (capable of acting as a hydrogen-bond acceptor) and an sp³-hybridized N3 with a proton available for donation, whereas a fixed enol-ether analog (e.g., 4-methoxy-2,5-dimethyl-6-aminopyrimidine) would lack the N–H donor and present a different electronic distribution. Studies on related pyrimidin-4-one systems have demonstrated that the keto tautomer dominates in both solid state and polar solution, influencing solubility, logD, and target binding [2]. This tautomeric behavior is absent in 2,6-dimethyl-4-pyrimidinol, where the absence of the 6-amino group alters the tautomeric equilibrium.

Tautomerism Electronic structure Reactivity prediction

Synthetic Versatility: 6-Amino Group Enables Derivatization Pathways Inaccessible to 2,6-Dimethyl-4-pyrimidinol

The 6-amino group on 14278-61-6 serves as a nucleophilic handle for a range of synthetic transformations — including amide bond formation, Schiff base condensation, urea synthesis, and Buchwald–Hartwig coupling — that are completely inaccessible from the amino-deficient 2,6-dimethyl-4-pyrimidinol (CAS 27821-89-0) . In the 2022 study by Ghimire et al., the aminodimethylpyrimidinol scaffold was elaborated through the 5-position hydroxyl group to generate a series of selective FGFR4 inhibitors, demonstrating the scaffold's compatibility with diverse chemical derivatization strategies [1]. Furthermore, the simultaneous presence of an amino group (position 6) and a hydroxyl/oxo group (position 4) allows for chemoselective functionalization: the amino group can be selectively acylated under basic conditions while leaving the 4-oxo group intact, a feature not available in mono-functional pyrimidine building blocks .

Synthetic chemistry Building block utility Parallel synthesis

Commercial Purity Benchmarking: 97% Minimum Purity and ISO-Certified Supply Chain for 14278-61-6

Multiple commercial suppliers list 6-amino-2,5-dimethyl-4-pyrimidinol at a minimum purity of 97% (HPLC), with some vendors offering NLT 98% grade material under ISO-certified quality systems suitable for pharmaceutical R&D and quality control applications . Leyan (product 1116640) specifies 97% purity, while MolCore offers NLT 98% with ISO compliance . In comparison, the closely related building block 2,6-dimethyl-4-pyrimidinol is typically supplied at 95–97% purity, and the 2,5-dimethyl-4-pyrimidinol regioisomer is less commonly stocked, often requiring custom synthesis with variable purity outcomes . The commercial availability of 14278-61-6 at defined purity from multiple independent suppliers reduces single-source supply risk and provides competitive pricing benchmarks for procurement.

Quality assurance Procurement specification Analytical chemistry

Evidence-Backed Research Application Scenarios for 6-Amino-2,5-dimethyl-4-pyrimidinol (CAS 14278-61-6)


FGFR4-Selective Kinase Inhibitor Medicinal Chemistry Programs

Research teams developing selective FGFR4 inhibitors for hepatocellular carcinoma (HCC) can employ CAS 14278-61-6 as a scaffold-building block. The 2022 study by Ghimire et al. demonstrated that aminodimethylpyrimidinol derivatives achieve ≥8-fold FGFR4 selectivity over FGFR1-3 compared to the clinical candidate BLU9931, validating this substitution pattern as a productive starting point for medicinal chemistry optimization [1]. The compound's 6-amino group provides a synthetic handle for introducing diverse substituents via amidation, sulfonylation, or reductive amination, while the 4-oxo/4-hydroxy group can be independently functionalized or left unsubstituted to engage the kinase hinge region.

Dual-Functional Building Block for Focused Kinase Fragment Libraries

Fragment-based drug discovery groups constructing targeted kinase inhibitor libraries can utilize 14278-61-6 as a minimal pharmacophore fragment. The compound's computed hydrogen-bond donor (2) and acceptor (3) counts, combined with its TPSA of 67.5 Ų and XLogP of -0.8 [1], place it within the 'rule-of-three' fragment space while offering two orthogonal reactive sites (6-NH₂ and 4-OH/oxo) for library expansion. This dual functionality is absent in the commonly used 2,6-dimethyl-4-pyrimidinol fragment (1 HBD, 2 HBA, TPSA ≈ 46 Ų) and provides access to a broader region of chemical space in fragment screening campaigns.

Tautomerism Studies and Physicochemical Profiling in Drug Design

The keto-enol tautomerism inherent to 4-pyrimidinols is of considerable interest in understanding molecular recognition and optimizing pharmacokinetic properties. CAS 14278-61-6, assigned the IUPAC name '4-amino-2,5-dimethyl-1H-pyrimidin-6-one' by PubChem, serves as a model system for investigating how the 6-amino substituent influences the tautomeric equilibrium relative to non-amino pyrimidinol controls [1]. The compound's high melting point (283–283.5 °C) also makes it suitable for solid-state characterization studies (XRPD, DSC) aimed at correlating hydrogen-bond network strength with tautomeric preference [2]. Such studies are directly relevant to predicting the solid-form behavior of pyrimidine-containing drug candidates.

Quality-Controlled Intermediate for Multi-Step Synthesis of Bioactive Pyrimidines

For process chemistry groups requiring a reliable, high-purity intermediate, 14278-61-6 is commercially available at ≥97% purity from multiple ISO-certified suppliers [1]. Its high melting point enables straightforward purification by recrystallization, and its non-hygroscopic nature (inferred from strong intermolecular hydrogen bonding) facilitates accurate weighing and long-term storage. These practical attributes make it preferable to lower-melting, amino-deficient pyrimidinol analogs for multi-step synthetic sequences where intermediate purity directly affects downstream yield and product quality.

Quote Request

Request a Quote for 4-Pyrimidinol, 6-amino-2,5-dimethyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.